molecular formula C20H11BrCl2N2O2 B11712212 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11712212
M. Wt: 462.1 g/mol
InChI Key: YMWPZASOYVVDCX-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with the molecular formula C13H8BrCl2NO. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H11BrCl2N2O2

Molecular Weight

462.1 g/mol

IUPAC Name

4-bromo-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H11BrCl2N2O2/c21-13-2-5-18(26)12(7-13)10-24-14-3-6-19-17(9-14)25-20(27-19)11-1-4-15(22)16(23)8-11/h1-10,26H

InChI Key

YMWPZASOYVVDCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O)Cl)Cl

Origin of Product

United States

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